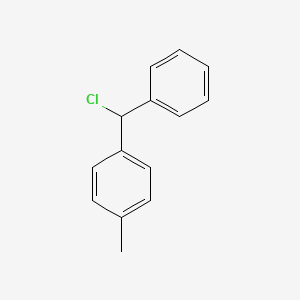

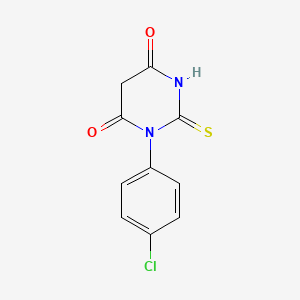

BARBITURIC ACID, 1-(p-CHLOROPHENYL)-2-THIO-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barbituric acid is a versatile lead molecule for designing potential bioactive agents. A large number of 5-substituted barbituric acid derivatives have been reported to exhibit a broad spectrum of biological activities like anticonvulsant , anaesthetic , antiparkinsonian , sedative, and hypnotic activities .

Synthesis Analysis

A series of spiro-barbiturates has been synthesized using an appropriate synthetic route and characterized by elemental analyses and spectral data . All the synthesized compounds were screened in vivo for their anticonvulsant activity and acute toxicity .Molecular Structure Analysis

The chemical structures of the synthesized compounds were confirmed by UV, IR, and H1 NMR spectral data and elemental analysis .Chemical Reactions Analysis

The starting compounds, divinylketones, were prepared by the reaction of acetone and substituted aldehydes . These compounds, on Michael addition with barbituric acid, form spiro-barbiturates, which on reaction with hydroxylamine hydrochloride form ketoximes .Scientific Research Applications

Organic Synthesis Applications

Barbituric acid derivatives are crucial in organic synthesis, serving as building blocks for constructing polyheterocyclic, natural, and medicinal compounds, as well as organic sensors. Their use in multicomponent reactions has been highlighted, demonstrating their versatility in synthesizing complex organic structures (Ziarani et al., 2021). Furthermore, they facilitate the synthesis of fused heterocycles and their pharmacologically significant 5-substituted derivatives through reactions with sugars and aniline, showcasing their importance in medicinal chemistry (Gupta & Khare, 2017).

Pharmaceutical Applications

Barbituric acid derivatives, including the thiobarbiturates, exhibit a wide range of biological activities. They have been synthesized and evaluated as xanthine oxidase inhibitors, antioxidants, antibacterial agents, and anti-proliferative compounds. Their potential in treating infections and cancer highlights their significance in drug discovery and development (Figueiredo et al., 2018).

Material Science and Catalysis

Barbituric acid derivatives have been explored as catalysts and in the preparation of materials. Taurine, a bio-organic catalyst, has been used to synthesize biologically active barbituric and thiobarbituric acid derivatives in water media, demonstrating an eco-friendly approach to chemical synthesis (Daneshvar et al., 2018). Additionally, these derivatives have been studied for their charge transfer properties, important for developing new materials and technologies (Al-Saif et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors in the body

Mode of Action

It’s known that many compounds with similar structures exhibit their effects by interacting with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties

Result of Action

Similar compounds have been reported to have various biological effects

Action Environment

It’s known that environmental factors can significantly influence the action of many compounds

Future Directions

properties

IUPAC Name |

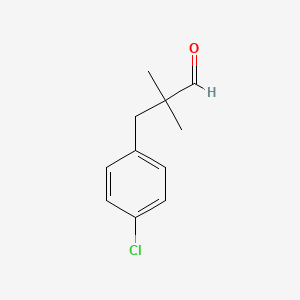

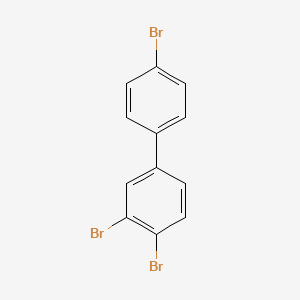

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGXXLFWASGHBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183123 |

Source

|

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BARBITURIC ACID, 1-(p-CHLOROPHENYL)-2-THIO- | |

CAS RN |

28921-30-4 |

Source

|

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.